molecular formula C14H22Cl2N2O2 B13743389 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride CAS No. 20224-17-3

2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride

Cat. No.: B13743389
CAS No.: 20224-17-3
M. Wt: 321.2 g/mol
InChI Key: OCQOORUHFZXKCQ-UHFFFAOYSA-N
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Description

2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H22Cl2N2O2 and a molecular weight of 321.243 g/mol. It is known for its unique structure, which includes a chloro-substituted aromatic ring and a diethylazanium group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(diethylamino)ethanol in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The diethylazanium group can interact with various enzymes and receptors, modulating their activity. The chloro-substituted aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride can be compared with other similar compounds, such as:

  • 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-trimethylazanium;chloride
  • 2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-methylazanium;chloride

These compounds share similar structural features but differ in the nature of the azanium group.

Properties

CAS No.

20224-17-3

Molecular Formula

C14H22Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)9-10-19-14(18)16-13-8-6-7-12(15)11(13)3;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H

InChI Key

OCQOORUHFZXKCQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-]

Origin of Product

United States

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